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Compound of Interest

Compound Name: Ethyl 3-bromobut-3-enoate

CAS No.: 21031-50-5

Cat. No.: B2821780

Get Quote

This technical guide provides a detailed analysis of the spectroscopic data for Ethyl 3-
bromobut-3-enoate, a valuable synthetic intermediate. Designed for researchers, scientists,

and professionals in drug development, this document offers an in-depth exploration of the

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this

compound. Where direct experimental data is not publicly available, this guide leverages

established spectroscopic principles and comparative data from analogous structures to

provide a robust predictive analysis, empowering researchers to identify and characterize this

molecule with confidence.

Molecular Structure and Spectroscopic Overview
Ethyl 3-bromobut-3-enoate possesses a unique combination of functional groups that give

rise to a distinct spectroscopic fingerprint. The presence of an ethyl ester, a carbon-carbon

double bond (alkene), and a vinyl bromide all contribute to its characteristic spectral features.

Understanding the interplay of these groups is paramount for accurate spectral interpretation.

Chemical Structure:
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Ethyl Ester: This group will be identified by characteristic signals in both NMR and IR

spectroscopy. In ¹H NMR, we expect to see a quartet and a triplet for the ethyl group. The

carbonyl (C=O) stretch will be a prominent feature in the IR spectrum.

Vinyl Bromide: The geminal protons on the C=C double bond will exhibit distinct chemical

shifts in the ¹H NMR spectrum. The presence of the bromine atom will significantly influence

the chemical shift of the adjacent vinylic proton and the carbon to which it is attached.

α,β-Unsaturated System: The conjugation of the C=C double bond with the carbonyl group of

the ester will affect the chemical shifts in the NMR spectra and the frequency of the C=O and

C=C stretching vibrations in the IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic

molecules. For Ethyl 3-bromobut-3-enoate, both ¹H and ¹³C NMR will provide invaluable

information about the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: A Predictive Analysis
While a publicly available experimental spectrum for Ethyl 3-bromobut-3-enoate is not readily

found, we can predict the ¹H NMR spectrum with a high degree of confidence based on

established chemical shift principles and data from analogous compounds.

Predicted ¹H NMR Data (in CDCl₃):
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment
Rationale and
Comparative
Insights

~ 1.3 Triplet 3H -O-CH₂-CH₃

The methyl

protons of the

ethyl ester are

coupled to the

adjacent

methylene

protons, resulting

in a triplet. This

is a standard

region for ethyl

ester methyl

groups.

~ 3.4 Singlet 2H -C(Br)-CH₂-C(O)-

These methylene

protons are

adjacent to a

carbonyl group

and a quaternary

vinylic carbon,

leading to a

downfield shift.

The lack of

adjacent protons

results in a

singlet.

~ 4.2 Quartet 2H -O-CH₂-CH₃

The methylene

protons of the

ethyl ester are

coupled to the

methyl protons,

appearing as a

quartet.
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~ 5.9 Singlet 1H H₂C=C(Br)-

One of the

geminal vinylic

protons. Its

chemical shift is

influenced by the

geminal bromine

atom. Protons on

a vinyl group

(CH2=CHBr) are

in different

chemical

environments

and are expected

to show two

distinct signals.

[1]

~ 6.1 Singlet 1H H₂C=C(Br)-

The other

geminal vinylic

proton. The two

vinylic protons

are

diastereotopic

and are expected

to have slightly

different

chemical shifts.

Expert Insights: The prediction of two distinct singlets for the terminal vinyl protons is based on

the principle that geminal protons on a substituted alkene are often chemically non-equivalent.

The degree of their non-equivalence and their coupling constant would depend on the specific

geometry and electronic environment. In vinyl bromide itself, the two geminal protons are

distinct.[1] Vinylic protons generally resonate in the range of 6-7 ppm.[2]

¹³C NMR Spectroscopy: A Predictive Analysis
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The ¹³C NMR spectrum will complement the ¹H NMR data by providing information about the

carbon skeleton of the molecule.

Predicted ¹³C NMR Data (in CDCl₃):

Chemical Shift (δ, ppm) Assignment
Rationale and Comparative
Insights

~ 14 -O-CH₂-CH₃

Typical chemical shift for the

methyl carbon of an ethyl

ester.

~ 40 -C(Br)-CH₂-C(O)-

The methylene carbon is

deshielded by the adjacent

carbonyl group.

~ 61 -O-CH₂-CH₃

Standard chemical shift for the

methylene carbon of an ethyl

ester.

~ 125 CH₂=C(Br)-

The terminal sp² carbon of the

vinyl bromide. For α,β-

unsaturated carbonyl

compounds, the chemical

shifts of the olefinic carbons

are of interest.[3][4]

~ 130 CH₂=C(Br)-

The sp² carbon bearing the

bromine atom is expected to

be significantly downfield.

~ 168 -C(O)-O-

The carbonyl carbon of the

α,β-unsaturated ester. The

carbonyl carbon of esters

typically appears in the 155-

175 ppm range.[5]

Infrared (IR) Spectroscopy
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IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

The IR spectrum of Ethyl 3-bromobut-3-enoate will be dominated by absorptions from the

ester and alkene moieties.

Key IR Absorption Bands:
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Wavenumber
(cm⁻¹)

Intensity
Functional
Group

Vibrational
Mode

Causality and
Field Insights

~ 3100-3000 Medium =C-H Stretching

These

absorptions are

characteristic of

C-H bonds on an

sp² hybridized

carbon (alkene).

~ 2980-2850 Medium C-H Stretching

These bands

arise from the C-

H stretching

vibrations of the

ethyl and

methylene

groups.

~ 1725-1710 Strong C=O (Ester) Stretching

The carbonyl

stretch of an α,β-

unsaturated

ester is typically

found at a lower

frequency than

that of a

saturated ester

(1750-1735

cm⁻¹) due to

conjugation.[6][7]

~ 1630 Medium C=C (Alkene) Stretching

The C=C

stretching

vibration of the

vinyl bromide.

~ 1300-1000 Strong C-O (Ester) Stretching

Esters show two

characteristic C-

O stretching

bands.[6][8]
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~ 650-550 Medium-Strong C-Br Stretching

The C-Br

stretching

vibration is

typically

observed in this

region of the

fingerprint part of

the spectrum.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which can be used to confirm its identity and structure.

Expected Fragmentation Pattern:

The mass spectrum of Ethyl 3-bromobut-3-enoate will be characterized by the presence of

two molecular ion peaks of almost equal intensity, separated by two mass units (M⁺ and M+2),

which is the characteristic isotopic signature of a bromine-containing compound (⁷⁹Br and ⁸¹Br

isotopes are in a roughly 1:1 ratio).[9][10]

Key Expected Fragments:

m/z Fragment Ion Fragmentation Pathway

192/194 [M]⁺ Molecular ion

147/149 [M - OCH₂CH₃]⁺ Loss of the ethoxy group

119/121 [M - COOCH₂CH₃]⁺ Loss of the entire ester group

113 [M - Br]⁺ Loss of a bromine radical

45 [OCH₂CH₃]⁺ Ethoxy fragment

29 [CH₂CH₃]⁺ Ethyl fragment

Expert Insights: The fragmentation of esters often involves cleavage of the bonds adjacent to

the carbonyl group.[11] For bromo-compounds, the loss of the bromine atom is a common
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fragmentation pathway. The relative abundance of these fragments will depend on their

stability.

Experimental Protocols
While specific experimental procedures for obtaining the spectra of Ethyl 3-bromobut-3-
enoate are not detailed in the readily available literature, standard protocols for NMR, IR, and

MS analysis would be employed.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve approximately 5-10 mg of Ethyl 3-bromobut-3-enoate in ~0.6

mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal

standard.

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR

spectrometer.

Data Processing: Process the raw data (Fourier transformation, phase correction, and

baseline correction) to obtain the final spectra.

IR Spectroscopy Protocol
Sample Preparation: Place a drop of neat liquid Ethyl 3-bromobut-3-enoate between two

sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR)

spectrometer over the range of 4000-400 cm⁻¹.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups.

Mass Spectrometry Protocol
Sample Introduction: Introduce a dilute solution of Ethyl 3-bromobut-3-enoate in a volatile

solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or after

separation by gas chromatography (GC-MS).
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Ionization: Use Electron Ionization (EI) to generate the molecular ion and fragment ions.

Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole or time-of-flight).

Data Interpretation: Analyze the resulting mass spectrum to determine the molecular weight

and identify the major fragment ions.

Logical Workflow and Data Interpretation
The following diagram illustrates the logical workflow for the spectroscopic characterization of

Ethyl 3-bromobut-3-enoate.

Sample Preparation

Spectroscopic Analysis Data Interpretation & Structure Elucidation

Synthesis of
Ethyl 3-bromobut-3-enoate Purification

NMR (1H & 13C)

IR

MS

Analyze Chemical Shifts,
Multiplicities, & Integration

Identify Functional
Group Frequencies

Determine Molecular Weight
& Fragmentation Pattern

Confirm Structure of
Ethyl 3-bromobut-3-enoate

Click to download full resolution via product page

Caption: Workflow for the spectroscopic characterization.

Conclusion
This technical guide provides a comprehensive overview of the expected spectroscopic data

for Ethyl 3-bromobut-3-enoate. By combining fundamental principles of spectroscopy with

comparative data from related molecules, a detailed and predictive analysis of its NMR, IR, and

MS spectra has been presented. This information serves as a valuable resource for scientists

engaged in the synthesis, identification, and application of this important chemical intermediate,

enabling them to proceed with a clear understanding of its spectroscopic characteristics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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